The Physicochemical Profile and Synthetic Utility of 2-Iodomaleic Acid: A Technical Guide for Advanced Organic Synthesis
The Physicochemical Profile and Synthetic Utility of 2-Iodomaleic Acid: A Technical Guide for Advanced Organic Synthesis
Executive Summary
For researchers and drug development professionals, halogenated dicarboxylic acids represent a versatile class of building blocks. Among them, 2-iodomaleic acid (CAS: 117755-39-2)[1] stands out due to the unique electronic and steric properties imparted by the iodine atom. This whitepaper provides an in-depth analysis of the physical and chemical properties of 2-iodomaleic acid, detailing its thermodynamic behavior, structural characteristics, and its critical role in transition-metal-catalyzed cross-coupling and photochemical[2+2] cycloadditions.
Structural and Physicochemical Profile
2-Iodomaleic acid, systematically named (2Z)-2-iodobut-2-enedioic acid, is characterized by a rigid cis-alkene backbone substituted with an iodine atom. The introduction of this heavy halogen fundamentally alters the molecule's electron density and spatial conformation compared to unsubstituted maleic acid.
Acid Dissociation and Electronic Effects
The acidity of maleic acid derivatives is heavily influenced by the inductive electron-withdrawing (-I) effect of the alpha-substituent. Unsubstituted maleic acid has a first dissociation constant (pKa1) of 1.93. The addition of a highly electronegative chlorine atom drops the pKa1 of chloromaleic acid to < 1.72. Because iodine is less electronegative than chlorine but highly polarizable, 2-iodomaleic acid exhibits an intermediate pKa1. The large atomic radius of iodine (1.98 Å) also introduces significant steric hindrance, which slightly perturbs the coplanarity of the carboxylate groups, impacting intramolecular hydrogen bonding.
Table 1: Physicochemical Properties of 2-Iodomaleic Acid
| Property | Value | Rationale / Note |
| IUPAC Name | (2Z)-2-iodobut-2-enedioic acid | The Z-configuration defines the maleic (cis) geometry. |
| CAS Registry Number | 117755-39-2 | Standardized chemical identifier[1]. |
| Molecular Formula | C₄H₃IO₄ | Contains one vinylic iodine atom[1]. |
| Molecular Weight | 241.97 g/mol | High mass fraction of iodine dictates density[1]. |
| pKa1 (Estimated) | ~1.85 | More acidic than maleic acid (1.93) due to the -I effect, but less acidic than chloromaleic acid (< 1.72). |
Chemical Reactivity and Mechanistic Pathways
The chemical value of 2-iodomaleic acid lies in the lability and polarizability of the vinylic carbon-iodine (C-I) bond. This makes it an exceptional electrophile for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the synthesis of complex, heavily substituted maleic acid derivatives that are otherwise difficult to access.
Furthermore, 2-iodomaleic acid is a critical monomer in photochemical [2+2] cycloadditions . When irradiated with UV light, the molecule dimerizes to form 1,2-diiodocyclobutane-1,2,3,4-tetracarboxylic acid derivatives[2]. The presence of the iodine atom induces an "internal heavy-atom effect," which enhances spin-orbit coupling. This facilitates rapid intersystem crossing (ISC) from the excited singlet state (S1) to the reactive triplet state (T1), drastically improving the quantum yield of the cycloaddition.
Figure 1: Synthetic pathways and downstream functionalization of 2-iodomaleic acid.
Experimental Protocols: Synthesis and Photocycloaddition
As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding the why behind the how. The following protocols are designed as self-validating systems to ensure high fidelity in your results.
Protocol A: Synthesis of 2-Iodomaleic Acid via Hydroiodination
This protocol utilizes acetylenedicarboxylic acid (CAS: 142-45-0)[3] as the starting material.
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Preparation of Reagents: Dissolve 10 mmol of acetylenedicarboxylic acid in 20 mL of glacial acetic acid.
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Causality: Glacial acetic acid serves as a polar, protic solvent that stabilizes the transition state of the electrophilic addition without introducing competing nucleophiles (like water).
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Halogen Addition: Slowly add 11 mmol of aqueous hydriodic acid (HI, 57% w/w) dropwise at 0 °C under an inert argon atmosphere.
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Causality: The low temperature prevents thermal over-addition (forming diiodosuccinic acid) and kinetically favors the formation of the cis-isomer (maleic geometry) over the thermodynamically more stable trans-isomer (fumaric geometry).
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Reaction Maturation: Stir the mixture for 4 hours at room temperature.
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Validation Checkpoint: Pull a 0.1 mL aliquot, quench with sodium thiosulfate (to neutralize unreacted iodine), and run a TLC (Eluent: DCM/MeOH 9:1). The disappearance of the alkyne precursor indicates reaction completion.
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Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot water to yield pure 2-iodomaleic acid.
Protocol B: Photochemical [2+2] Cycloaddition
This workflow details the synthesis of cyclobutane dianhydride precursors, leveraging parameters established in advanced patent literature[2].
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Solution Preparation: Dissolve 5 mmol of 2-iodomaleic acid in 50 mL of anhydrous ethyl acetate.
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Causality: Ethyl acetate is highly transparent to the target UV wavelength and prevents solvolysis of the carboxylic acid groups during extended irradiation[2].
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Irradiation Setup: Place the solution in a quartz photoreactor. Irradiate using a medium-pressure mercury lamp equipped with a Pyrex filter to restrict wavelengths to 290–600 nm[2].
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Causality: Wavelengths below 290 nm possess enough energy to cause homolytic cleavage of the C-I bond (bond dissociation energy ~240 kJ/mol). Filtering these out ensures the energy strictly excites the π-system to drive the cycloaddition.
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Reaction Monitoring: Irradiate for 12 hours under continuous stirring.
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Validation Checkpoint: Monitor the reaction via ¹H-NMR. The disappearance of the vinylic proton singlet (~7.2 ppm) and the emergence of upfield cyclobutane ring protons (~3.5-4.5 ppm) confirm successful dimerization.
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Product Recovery: Concentrate the solution and precipitate the cyclobutane-1,2,3,4-tetracarboxylic acid derivative using cold hexanes.
Figure 2: Mechanistic pathway of the photochemical [2+2] cycloaddition of 2-iodomaleic acid.
Comparative Halogen Effects in Maleic Acids
To fully appreciate the utility of 2-iodomaleic acid, it must be contextualized against its lighter halogen counterparts. While chloromaleic acid is preferred for forming stable peracid oxidants due to its high acidity, and bromomaleic acid is utilized as a reagent in organic synthesis[4], 2-iodomaleic acid is the premier choice when C-X bond activation or heavy-atom photochemistry is required.
Table 2: Comparative Halogen Effects on Maleic Acid Derivatives
| Derivative | Halogen Electronegativity (Pauling) | pKa1 | Steric Bulk (Van der Waals Radius) | Primary Synthetic Utility |
| Unsubstituted | 2.20 (Hydrogen) | 1.93 | 1.20 Å | General polymer synthesis |
| Chloromaleic Acid | 3.16 | < 1.72 | 1.75 Å | N-oxidation catalysis |
| Bromomaleic Acid | 2.96 | ~1.8 - 2.5[4] | 1.85 Å | Electrophilic bromination[4] |
| 2-Iodomaleic Acid | 2.66 | ~1.85 | 1.98 Å | Cross-coupling, heavy-atom photocycloaddition |
Conclusion
2-Iodomaleic acid is a highly specialized, sterically demanding, and electronically unique building block. By understanding the causality behind its physical properties—specifically its lowered pKa relative to maleic acid and the photophysical advantages of the iodine heavy-atom effect—researchers can precisely engineer reaction conditions for advanced cross-coupling and cyclobutane synthesis. Implementing the self-validating protocols outlined above ensures high-yield, reproducible integration of this compound into drug development and materials science pipelines.
References
- iodo-maleic acid - CAS号117755-39-2 Source: molaid.com
- Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide Source: rsc.org
- Source: google.
- Acetylenedicarboxylic acid | 142-45-0 Source: chemicalbook.com
- Bromomaleic acid | 584-99-6 Source: benchchem.com
Sources
- 1. iodo-maleic acid - CAS号 117755-39-2 - 摩熵化学 [molaid.com]
- 2. WO2015170713A1 - Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid - Google Patents [patents.google.com]
- 3. Acetylenedicarboxylic acid | 142-45-0 [chemicalbook.com]
- 4. Bromomaleic acid | 584-99-6 | Benchchem [benchchem.com]
